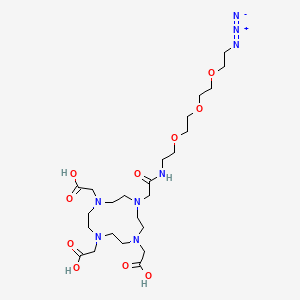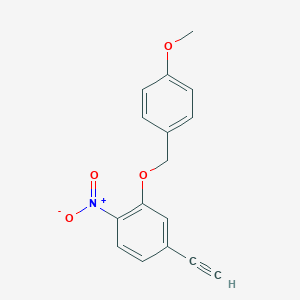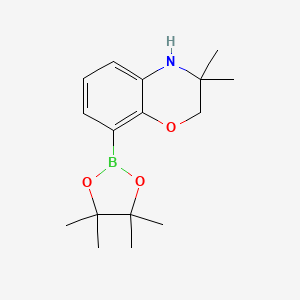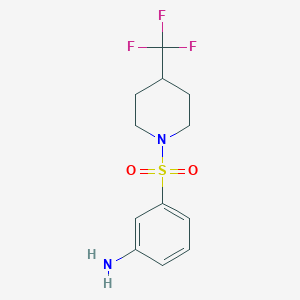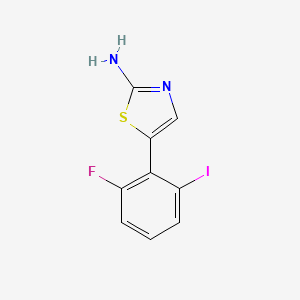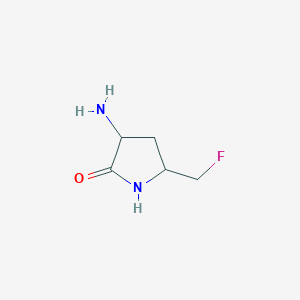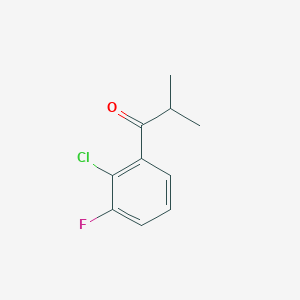
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of phenylpropanone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-3-fluorobenzoic acid.
Reduction: 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
類似化合物との比較
Similar Compounds
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-ol: The reduced form of the compound.
2-Chloro-3-fluorobenzoic acid: The oxidized form of the compound.
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-2-ol: An isomer with a different substitution pattern.
Uniqueness
1-(2-Chloro-3-fluorophenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C10H10ClFO |
|---|---|
分子量 |
200.64 g/mol |
IUPAC名 |
1-(2-chloro-3-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(12)9(7)11/h3-6H,1-2H3 |
InChIキー |
BAEBFXHKIRCQNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


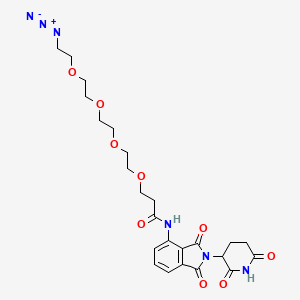

![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
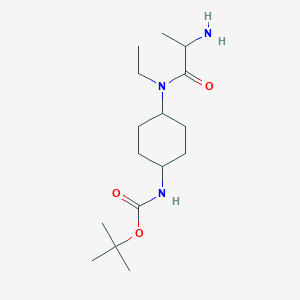
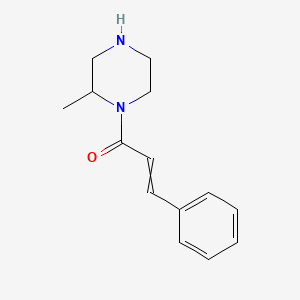
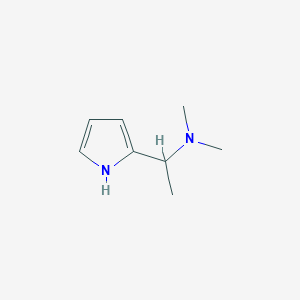
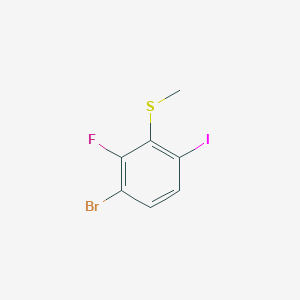
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
